molecular formula C58H111NO7S B1319090 3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate CAS No. 87363-03-9

3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate

Cat. No.: B1319090
CAS No.: 87363-03-9
M. Wt: 966.6 g/mol
InChI Key: GSRMFGLPZIIYJT-UHFFFAOYSA-N
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Description

3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate is a complex organic compound that belongs to the class of thioesters. Thioesters are known for their role in various biochemical processes and industrial applications. This compound is characterized by its unique structure, which includes a tert-butoxy group, a palmitamide moiety, and a thioester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate typically involves multiple steps:

    Formation of tert-Butoxy-3-oxo-2-palmitamidopropylthio Intermediate: This step involves the reaction of tert-butyl alcohol with a suitable acid chloride to form the tert-butoxy group. The palmitamide moiety is introduced through an amidation reaction.

    Thioester Formation: The intermediate is then reacted with a thiol compound under specific conditions to form the thioester linkage.

    Final Coupling: The final step involves coupling the intermediate with propane-1,2-diyl dipalmitate under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioester linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the tert-butoxy group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound’s thioester linkage is of interest in studying enzyme mechanisms and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate involves its interaction with molecular targets through its functional groups. The thioester linkage can undergo hydrolysis, releasing active intermediates that participate in biochemical reactions. The tert-butoxy group may provide steric hindrance, affecting the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-tert-Butoxy-3-oxo-2-palmitamidopropylthio)-propane-1,2-diyl dipalmitate: Similar structure but with variations in the functional groups.

    Thioesters: Compounds with a thioester linkage but different substituents.

Uniqueness

The unique combination of tert-butoxy, palmitamide, and thioester functionalities in this compound distinguishes it from other thioesters, providing specific reactivity and applications.

Properties

IUPAC Name

[3-[2-(hexadecanoylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H111NO7S/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-54(60)59-53(57(63)66-58(4,5)6)51-67-50-52(65-56(62)48-45-42-39-36-33-30-27-24-21-18-15-12-9-3)49-64-55(61)47-44-41-38-35-32-29-26-23-20-17-14-11-8-2/h52-53H,7-51H2,1-6H3,(H,59,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRMFGLPZIIYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H111NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596187
Record name 3-{[3-tert-Butoxy-2-(hexadecanoylamino)-3-oxopropyl]sulfanyl}propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87363-03-9
Record name 3-{[3-tert-Butoxy-2-(hexadecanoylamino)-3-oxopropyl]sulfanyl}propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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